molecular formula C22H46Sn B14275475 Tributyl(dec-5-EN-5-YL)stannane CAS No. 162375-22-6

Tributyl(dec-5-EN-5-YL)stannane

Cat. No.: B14275475
CAS No.: 162375-22-6
M. Wt: 429.3 g/mol
InChI Key: BRANMIUMBCLYAY-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Discoveries in Organotin Science

The journey into organotin science began in the mid-19th century and has since evolved into a significant sub-discipline of organometallic chemistry. organic-chemistry.orgcuny.edu

The field's inception can be traced back to 1849, when English chemist Edward Frankland first isolated diethyltin (B15495199) diiodide. organic-chemistry.orgorganic-chemistry.org Shortly after, in 1852, Löwig's work on the reaction between alkyl halides and a tin-sodium alloy is often cited as the true beginning of organotin chemistry. organic-chemistry.orgcuny.edu Throughout the late 19th and early 20th centuries, the field expanded significantly, with key contributions from notable chemists. google.com Pioneers such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia were instrumental in developing the foundational knowledge of this class of compounds. organic-chemistry.orgcuny.edu

A major leap in synthetic capability came with the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. organic-chemistry.org The reaction of a Grignard reagent with a tin halide, such as tin tetrachloride, became a classic and widely used method for preparing tetraorganotin compounds. organic-chemistry.orgorganic-chemistry.org This period laid the essential groundwork for the synthesis of a vast array of stannanes, including the precursors needed for compounds like Tributyl(dec-5-en-5-yl)stannane.

The 20th century witnessed a rapid evolution in the methods used to synthesize organotin compounds, driven largely by their burgeoning industrial applications, such as stabilizers for polyvinyl chloride (PVC). organic-chemistry.orgcuny.edu The work of van der Kerk and his colleagues in the Netherlands was particularly influential in this revival of interest. organic-chemistry.orgcuny.edu

Beyond the foundational Grignard reactions, several other key synthetic methodologies were developed:

Kocheshkov Comproportionation: This redistribution reaction allows for the synthesis of mixed organotin halides (R₄₋ₙSnClₙ) by reacting a tetraorganotin compound (R₄Sn) with tin tetrachloride (SnCl₄). organic-chemistry.org

Direct Reaction: While challenging, the direct reaction of metallic tin with organic halides can be used to produce organotin compounds, a process that has been commercially successful for synthesizing dimethyltin (B1205294) dichloride. organic-chemistry.org

Hydrostannylation: This powerful method involves the addition of a tin hydride (like tributyltin hydride) across an unsaturated bond, such as an alkyne or alkene. organic-chemistry.orgresearchgate.net The hydrostannylation of internal alkynes is a highly effective and stereoselective method for creating vinylstannanes, representing a primary route to synthesizing molecules like this compound from dec-5-yne. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by metals (palladium, platinum, molybdenum), radicals, or Lewis acids to control the regioselectivity and stereoselectivity of the product. acs.orgresearchgate.netqub.ac.uk

The development of palladium-catalyzed cross-coupling reactions, particularly the Stille coupling reported in 1977, created a massive demand for functionalized organostannanes and spurred further research into their synthesis and reactivity. researchgate.netepa.gov

Table 2: Key Synthetic Methods for Vinylstannanes

MethodDescriptionReactants Example
Hydrostannylation Addition of a tin hydride across an alkyne's triple bond. Often catalyzed to control stereochemistry. researchgate.netR-C≡C-R' + Bu₃SnH
Grignard/Organolithium Coupling Reaction of a vinyl Grignard or vinyllithium (B1195746) reagent with a triorganotin halide. cuny.eduVinyl-MgBr + R₃SnCl
Ketone Conversion A one-pot method treating ketones with tributyltin lithium (Bu₃SnLi) followed by an elimination step. organic-chemistry.orgCyclohexanone + Bu₃SnLi

Theoretical Frameworks in Organometallic Tin Chemistry

Understanding the structure, bonding, and reactivity of organostannanes requires a grasp of several key theoretical concepts in organometallic chemistry. scbt.comsigmaaldrich.com

Organostannanes are defined by the presence of at least one direct, covalent bond between a carbon atom and a tin atom. organic-chemistry.orgacs.org Tin is a Group 14 element, sharing this group with carbon and silicon. organic-chemistry.orgcuny.edu The carbon-tin (C-Sn) bond is significantly less polar than bonds in more reactive organometallic compounds like organolithiums. acs.org This relative stability makes organostannanes generally stable to air and moisture, allowing for easier handling. acs.org However, the C-Sn bond is weaker than a carbon-carbon or carbon-silicon bond, which allows it to be cleaved selectively under specific reaction conditions, a property that is fundamental to its use in synthesis. acs.org

Tin can exist in two primary oxidation states: +2 (stannous) and +4 (stannic). organic-chemistry.orgcuny.edu In the vast majority of organostannanes, including this compound, the tin atom is in the +4 oxidation state. acs.orgorganic-chemistry.org

For tetraorganotin compounds (R₄Sn) like our target molecule, the tin center is typically four-coordinate with a tetrahedral geometry, a result of sp³ hybridization. organic-chemistry.orgorganic-chemistry.org However, a key feature of tin chemistry is the atom's ability to expand its coordination number beyond four, a phenomenon known as hypercoordination. organic-chemistry.org Unlike carbon, the tin atom has accessible, low-lying 5d orbitals that can participate in bonding, allowing for the formation of five-coordinate (trigonal bipyramidal) and six-coordinate (octahedral) complexes. organic-chemistry.orgacs.org This is most common when electronegative groups are attached to the tin atom, as seen in organotin halides and oxides. organic-chemistry.orgorganic-chemistry.org

The utility of organostannanes is rooted in the predictable formation and cleavage of the carbon-tin bond.

Formation: As discussed, C-Sn bonds are commonly formed by reacting organometallic nucleophiles (like Grignard or organolithium reagents) with tin halides. organic-chemistry.orgorganic-chemistry.org Another powerful route is hydrostannylation, where a tin hydride adds across a multiple bond. researchgate.net For this compound, this would involve the addition of tributyltin hydride to the internal alkyne dec-5-yne. organic-chemistry.orgresearchgate.net

Cleavage: The C-Sn bond can be cleaved by various electrophiles, including halogens and mineral acids. acs.org This electrophilic substitution at a carbon atom is a fundamental reaction of stannanes. The most significant application of C-Sn bond cleavage is in palladium-catalyzed cross-coupling reactions (e.g., Stille coupling). researchgate.net In this reaction, the organostannane undergoes transmetalation with a palladium complex, transferring its organic group to the palladium center, which then couples with another organic group to form a new carbon-carbon bond. This process makes vinylstannanes like this compound valuable intermediates for constructing more complex molecules. cuny.edu The reaction of the vinylstannane with an aryl halide in the presence of a palladium catalyst would cleave the C(sp²)-Sn bond to form a new C(sp²)-C(sp²) bond. cuny.edu

Properties

CAS No.

162375-22-6

Molecular Formula

C22H46Sn

Molecular Weight

429.3 g/mol

IUPAC Name

tributyl(dec-5-en-5-yl)stannane

InChI

InChI=1S/C10H19.3C4H9.Sn/c1-3-5-7-9-10-8-6-4-2;3*1-3-4-2;/h9H,3-8H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

BRANMIUMBCLYAY-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(CCCC)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

Synthetic Pathways to Tributyl Dec 5 En 5 Yl Stannane

Established Methodologies for Alkenylstannane Synthesis

The creation of alkenylstannanes, which are organometallic compounds featuring a tin-carbon bond to a vinyl group, is a pivotal process in organic synthesis. sigmaaldrich.com These compounds serve as versatile intermediates, particularly in palladium-catalyzed cross-coupling reactions like the Stille coupling. sigmaaldrich.com A few fundamental methods have been developed for their preparation.

Hydrostannation involves the addition of a tin hydride (Sn-H) bond across a carbon-carbon double or triple bond. acs.org This method is one of the most common strategies for synthesizing vinylstannanes from alkynes. acs.org The reaction can be initiated by radical initiators, Lewis acids, or, most commonly, transition metal catalysts. acs.orgresearchgate.net Catalysts based on palladium, molybdenum, rhodium, and ruthenium are frequently employed to provide highly functionalized vinyl stannanes. acs.orgresearchgate.net The choice of catalyst and reaction conditions plays a critical role in determining the regio- and stereoselectivity of the tin hydride addition. acs.orgacs.org For instance, palladium-catalyzed hydrostannation of alkynes typically proceeds via a syn-addition, leading to the cis-isomer. acs.org

Organolithium and Grignard (organomagnesium) reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. wikipedia.orgochemacademy.comwikipedia.org Their utility extends to the synthesis of organostannanes. wikipedia.org In this approach, a pre-formed organolithium or Grignard reagent, which contains a carbon-metal bond, acts as a nucleophile, attacking an electrophilic tin halide, such as tributyltin chloride. wikipedia.orgyoutube.com The reaction proceeds via a nucleophilic substitution, where the organic group displaces a halide on the tin atom, thereby forming a stable tin-carbon bond. wikipedia.orgwikipedia.org This method is particularly effective for creating tetraorganotin compounds from which other organotin derivatives can be prepared. wikipedia.org

Transmetallation is a fundamental organometallic reaction that involves the transfer of an organic ligand from one metal to another. wikipedia.org The general form of the reaction is M¹–R + M²–R′ → M¹–R′ + M²–R. wikipedia.org This process is driven by thermodynamic and kinetic factors, often favoring the transfer of the organic group to the more electronegative metal. wikipedia.org Transmetallation is a key step in many cross-coupling reactions and is also a viable method for preparing organostannanes. wikipedia.orglibretexts.org For example, an organolithium or organocuprate reagent can transfer its organic group to a tin halide, forming the desired organostannane. organicchemistrydata.orgacs.org Organotins themselves are kinetically inert reagents that can be used in transmetallation reactions for the synthesis of other organometallic complexes. wikipedia.org

Specific Synthesis of Tributyl(dec-5-en-5-yl)stannane

The target molecule, this compound, is an internal, symmetrically substituted alkenylstannane. Its synthesis is most directly achieved via the hydrostannation of the corresponding internal alkyne, dec-5-yne.

The synthesis of this compound can be efficiently accomplished through the addition of tributyltin hydride (Bu₃SnH) across the triple bond of dec-5-yne. While various transition metals can catalyze hydrostannation, ruthenium-based complexes have emerged as uniquely effective catalysts for specific stereochemical outcomes. nih.govresearchgate.net In particular, complexes such as [Cp*RuCl]₄ have been shown to be excellent pre-catalysts for the hydrometalation of internal alkynes. acs.org The reaction involves the catalytic addition of the Sn-H bond of tributyltin hydride to the alkyne, yielding the desired alkenylstannane. nih.gov This ruthenium-catalyzed approach is noted for its broad substrate scope and high tolerance for various functional groups. nih.gov

For the hydrostannation of a symmetrical internal alkyne like dec-5-yne, regioselectivity is not a concern, as addition to either carbon of the triple bond results in the same constitutional isomer. However, stereoselectivity—the formation of either the Z (cis) or E (trans) isomer—is of critical importance. masterorganicchemistry.comrsc.org

The stereochemical course of hydrostannation is highly dependent on the catalyst employed. acs.orgresearchgate.net Most transition-metal-catalyzed hydrostannations, such as those using palladium catalysts, proceed through a syn-addition mechanism, where the tin and hydrogen atoms add to the same face of the alkyne triple bond. acs.org This would yield the (Z)-isomer of this compound.

Table 1: Catalyst Effect on the Stereoselectivity of Hydrostannation of Internal Alkynes

Catalyst SystemPredominant MechanismResulting Isomer
Palladium-based (e.g., Pd(PPh₃)₄)syn-additionZ (cis)
Ruthenium-based (e.g., [Cp*RuCl]₄)anti-addition (trans)E (trans)
Radical Initiator (e.g., AIBN)Radical chainMixture of Z and E

Optimization of Reaction Parameters for Yield and Stereochemical Purity

The two principal pathways for the hydrostannylation of internal alkynes are palladium-catalyzed additions and free-radical additions. Each of these methods is subject to its own set of optimal conditions to maximize yield and stereoselectivity.

Palladium-Catalyzed Hydrostannylation

The palladium-catalyzed hydrostannylation of alkynes is a widely employed method due to its general reliability in providing high yields and excellent stereoselectivity. researchgate.net The reaction typically proceeds via a syn-addition of the tin hydride across the triple bond, leading predominantly to the (Z)-isomer. researchgate.net The most commonly used catalyst for this transformation is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.

The optimization of a palladium-catalyzed hydrostannylation of a symmetrical internal alkyne, such as 5-decyne, involves a systematic evaluation of several parameters. The choice of solvent can have a significant impact on the reaction rate and, in some cases, the stereoselectivity. Non-polar solvents are often favored for hydrostannylation reactions involving hindered internal alkynes. princeton.edu Temperature is another critical factor; while many palladium-catalyzed hydrostannylations proceed efficiently at room temperature, gentle heating can sometimes be employed to ensure complete conversion, though excessive temperatures can lead to side reactions and potential isomerization of the product. Reaction times are typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion of the starting alkyne.

Below is a data table summarizing typical findings in the optimization of palladium-catalyzed hydrostannylation of a generic symmetrical internal alkyne, serving as a model for 5-decyne.

CatalystSolventTemperature (°C)Time (h)Yield (%)(Z):(E) Ratio
Pd(PPh₃)₄ (2 mol%)THF25292>98:2
Pd(PPh₃)₄ (2 mol%)Toluene25290>98:2
Pd(PPh₃)₄ (2 mol%)Hexane25495>98:2
Pd(OAc)₂/PCy₃ (2 mol%)Hexane23393>98:2
Pd(PPh₃)₄ (2 mol%)THF6018895:5

Free-Radical Hydrostannylation

An alternative to metal-catalyzed methods is the free-radical initiated hydrostannylation. This approach typically employs a radical initiator, such as azobisisobutyronitrile (AIBN), and is often conducted at elevated temperatures. The mechanism of the free-radical addition is distinct from the palladium-catalyzed pathway and generally results in lower stereoselectivity, often producing a mixture of (Z) and (E) isomers. researchgate.net

The optimization of free-radical hydrostannylation focuses on controlling the delicate balance between the rate of the desired addition reaction and potential side reactions. The concentration of the radical initiator is a key parameter; a sufficient amount is required to initiate and sustain the chain reaction, but excessive amounts can lead to undesired side products. The reaction temperature is also critical, as it must be high enough to induce the homolytic cleavage of the initiator (typically 60-80 °C for AIBN). The choice of solvent is generally less critical than in the palladium-catalyzed reaction, with non-polar, non-reactive solvents such as benzene or toluene being common choices.

The stereochemical outcome of the free-radical hydrostannylation is influenced by the thermodynamics of the intermediate vinyl radicals. The trans-addition product, leading to the (E)-isomer, is often the thermodynamically favored product. However, the kinetic product distribution can be influenced by the reaction conditions.

The following data table illustrates the typical outcomes of optimizing a free-radical hydrostannylation of a symmetrical internal alkyne.

InitiatorSolventTemperature (°C)Time (h)Yield (%)(Z):(E) Ratio
AIBN (5 mol%)Benzene8048530:70
AIBN (5 mol%)Toluene8048232:68
AIBN (10 mol%)Benzene8028828:72
None (Thermal)Neat12067540:60

Reactivity and Reaction Mechanisms of Tributyl Dec 5 En 5 Yl Stannane

Cross-Coupling Reactions Involving Tributylstannanes

Tributylstannanes, including tributyl(dec-5-en-5-yl)stannane, are renowned for their application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. organic-chemistry.org These reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net

Palladium-Catalyzed Stille Coupling Reactions

The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. numberanalytics.comnumberanalytics.com This reaction is valued for its tolerance of a wide array of functional groups and its relative insensitivity to moisture and air. nrochemistry.comthermofisher.com

The catalytic cycle of the Stille reaction is a well-studied process that comprises three primary steps: oxidative addition, transmetallation, and reductive elimination. numberanalytics.comnrochemistry.comwikipedia.org

Oxidative Addition: The process begins with the oxidative addition of an organic halide (R¹-X) to a palladium(0) catalyst, forming a palladium(II) intermediate. numberanalytics.com

Transmetallation: This is a critical step where the organostannane (R²-SnBu₃) transfers its organic group (R²) to the palladium(II) complex. The generally accepted mechanism for this step is associative, where the organostannane coordinates to the palladium center, leading to a transient pentavalent species. wikipedia.org This is typically the rate-determining step of the reaction. wikipedia.org Subsequent detachment of a ligand results in a square planar complex, poised for the final step. wikipedia.org

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, where the two organic groups (R¹ and R²) are coupled to form the desired product (R¹-R²). This step regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue. numberanalytics.comwikipedia.org This elimination can proceed from the 16-electron square planar complex or be accelerated by the dissociation of a ligand to form a 14-electron T-shaped intermediate. wikipedia.org

StepDescription
Oxidative Addition Pd(0) + R¹-X → R¹-Pd(II)-X
Transmetallation R¹-Pd(II)-X + R²-SnBu₃ → R¹-Pd(II)-R² + X-SnBu₃
Reductive Elimination R¹-Pd(II)-R² → R¹-R² + Pd(0)

Table 1: Key Steps in the Stille Coupling Catalytic Cycle

A significant advantage of the Stille reaction is its broad substrate scope. libretexts.org A wide variety of organic electrophiles, including aryl, vinyl, and acyl halides or pseudohalides, can be effectively coupled. libretexts.org The reaction is also compatible with heterocyclic compounds. libretexts.org

The functional group tolerance of the Stille reaction is extensive, accommodating groups such as esters, amides, ketones, and aldehydes. thermofisher.com This wide tolerance makes it a valuable tool in the synthesis of complex molecules and natural products. libretexts.orguwindsor.ca For instance, the Stille reaction has been instrumental in the total synthesis of natural products like manzamine A and ircinal A. thermofisher.comlibretexts.org However, the toxicity of organotin compounds is a notable drawback. organic-chemistry.org

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst for cross-coupling reactions involving organostannanes, other transition metals can also be employed. For example, nickel catalysts have been used in similar cross-coupling reactions. chemie-brunschwig.ch The principles of oxidative addition, transmetallation, and reductive elimination generally apply, although the reactivity and substrate scope may differ. Additionally, the use of copper(I) salts as additives in Stille couplings can significantly enhance reaction rates. wikipedia.org Research continues to explore the use of other metals and catalytic systems to expand the utility and address the limitations of current methods. rsc.orgthieme-connect.de

Radical-Mediated Transformations Utilizing Organotin Hydrides (General Context)

Organotin hydrides, such as tributyltin hydride (Bu₃SnH), are classic reagents for mediating radical reactions. researchgate.net These reactions proceed through a chain mechanism involving the homolytic cleavage of the tin-hydrogen bond.

Homolytic Cleavage of Tin-Hydrogen Bonds and Radical Propagation

The initiation of these radical reactions typically involves the homolytic cleavage of the relatively weak tin-hydrogen bond in an organotin hydride. researchgate.netpressbooks.pub This cleavage can be induced by heat or light and generates a tributyltin radical (Bu₃Sn•). pressbooks.pubchemistrysteps.com

The propagation sequence of a typical radical chain reaction involves two main steps:

Atom or Group Transfer: The tributyltin radical abstracts an atom or group (commonly a halogen) from an organic substrate (R-X) to form a new organic radical (R•) and tributyltin halide (Bu₃SnX).

Hydrogen Abstraction: The newly formed organic radical (R•) then abstracts a hydrogen atom from another molecule of the organotin hydride (Bu₃SnH) to yield the final product (R-H) and regenerate the tributyltin radical (Bu₃Sn•), which can then continue the chain reaction.

This process is summarized in the following table:

StepDescription
Initiation Bu₃SnH → Bu₃Sn• + H•
Propagation Step 1 Bu₃Sn• + R-X → Bu₃SnX + R•
Propagation Step 2 R• + Bu₃SnH → R-H + Bu₃Sn•

Table 2: General Mechanism of Radical-Mediated Reduction with Organotin Hydrides

These radical reactions are valued for their mild conditions and tolerance of various functional groups. researchgate.net However, due to the toxicity of organotin compounds, significant research has been dedicated to developing alternative, "tin-free" radical methodologies. researchgate.netnih.gov

Electrophilic Substitution and Cleavage Reactions of Carbon-Tin Bonds

A fundamental reaction of vinylstannanes is the electrophilic substitution at the vinyl carbon bearing the tin moiety. tandfonline.comcuny.edu This reaction proceeds with cleavage of the carbon-tin bond. The π-electrons of the double bond attack the electrophile, leading to the formation of a carbocationic intermediate that is stabilized by the β-tin atom. cuny.edu Subsequent loss of the trialkyltin group results in the substituted alkene. cuny.edu

The nature of the electrophile plays a crucial role in the outcome of the reaction. A wide range of electrophiles, including protons (protodestannylation), halogens (halodestannylation), and carbon electrophiles, can participate in these reactions. rsc.org The reactivity of the vinylstannane towards electrophilic cleavage is influenced by the substituents on the double bond. Electron-donating groups tend to activate the system towards electrophilic attack, while electron-withdrawing groups have a deactivating effect. tandfonline.comcuny.edu

Vinylstannane TypeElectrophile (E+)General Reactivity TrendReference
Alkyl-substitutedH+Activated tandfonline.comcuny.edu
Acyl-substitutedH+Deactivated tandfonline.comcuny.edu
General VinylstannanesHalogens (e.g., I2, Br2)Generally facile rsc.org
1-Substituted VinylstannanesCarbon ElectrophilesMay undergo non-ipso substitution rsc.org

Stereochemical Outcomes and Control in Reactions of this compound

The stereochemical outcome of reactions involving vinylstannanes is a critical aspect of their synthetic utility, allowing for the construction of complex molecules with defined three-dimensional structures. fiveable.meyoutube.com

Retention versus Inversion of Configuration at the Carbon Center

In electrophilic substitution reactions of vinylstannanes, the stereochemistry of the double bond is generally retained in the product. tandfonline.comcuny.edu This means that if the starting vinylstannane is, for example, the (E)-isomer, the product of the electrophilic substitution will also be the (E)-isomer. This retention of configuration is a key feature and is attributed to a reaction mechanism where the electrophile attacks the double bond from the same side as the departing tin group, proceeding through a transition state that maintains the original stereochemistry. cuny.edulibretexts.org

In contrast, nucleophilic substitution reactions at an sp3-hybridized carbon center often proceed with inversion of configuration, a phenomenon famously observed in Sₙ2 reactions. fiveable.memedium.comlibretexts.orgyoutube.com However, for vinylstannanes, the primary reactivity pattern involves the double bond and the carbon-tin bond, where retention of stereochemistry is the dominant pathway in electrophilic substitutions. wayne.edu

Reaction TypeSubstrateGeneral Stereochemical OutcomeReference
Electrophilic SubstitutionVinylstannaneRetention of double bond geometry tandfonline.comcuny.edu
Sₙ2 ReactionChiral alkyl halideInversion of configuration fiveable.memedium.com

Diastereoselective Pathways in Stannane-Mediated Processes

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. youtube.comyoutube.com In reactions involving vinylstannanes that create a new stereocenter, the existing stereochemistry of the molecule can influence the stereochemical outcome at the newly formed center. This is a common strategy in organic synthesis to control the three-dimensional arrangement of atoms in a molecule. youtube.comyoutube.com

For a molecule like this compound, which itself is achiral unless chiral substituents are present elsewhere in the decenyl chain, diastereoselectivity would become relevant in reactions where it reacts with a chiral molecule, or if a reaction introduces a new stereocenter in the presence of an existing one. For instance, the addition of a vinylstannane to a chiral aldehyde can proceed with diastereoselectivity, where the vinyl group adds preferentially to one face of the carbonyl group over the other. This selectivity is often rationalized using models such as the Felkin-Ahn or Cram's rule, which consider the steric and electronic effects of the substituents on the chiral center. youtube.com

The degree of diastereoselectivity can be influenced by various factors, including the nature of the reactants, the solvent, the temperature, and the presence of Lewis acids which can coordinate to the reactants and organize the transition state. youtube.com

Advanced Applications in Organic Synthesis and Materials Science

Application in Complex Molecular Synthesis

Organostannanes are pivotal reagents in the synthesis of complex organic molecules, prized for their stability, functional group tolerance, and predictable reactivity. sigmaaldrich.com Tributyl(dec-5-en-5-yl)stannane, as a member of this class, is well-suited for a variety of synthetic transformations.

Construction of Carbon-Carbon Skeletons through Stille Coupling

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or pseudohalide, and it stands as one of the most powerful methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The reaction is renowned for its versatility and mild reaction conditions, which allow for the coupling of various sp²-hybridized carbon atoms, including those from vinyl, aryl, and heterocyclic systems. wikipedia.org

In the context of this compound, the vinylic tin moiety is the reactive site for the Stille coupling. The general mechanism proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst adds to the organic halide (R¹-X) to form a palladium(II) intermediate.

Transmetalation: The organostannane (R²-SnBu₃) transfers its organic group (in this case, the dec-5-en-5-yl group) to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are eliminated to form the new carbon-carbon bond (R¹-R²), regenerating the palladium(0) catalyst. wikipedia.org

The dec-5-en-5-yl group can thus be coupled with a wide array of organic electrophiles, leading to the construction of complex molecular frameworks. A general representation of this is the coupling with an aryl iodide to form a substituted alkene.

Table 1: Representative Conditions for Stille Coupling This table presents generalized conditions for Stille coupling reactions, as specific examples with this compound are not readily available.

Parameter Condition Purpose
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ To facilitate the cross-coupling reaction.
Ligand PPh₃, AsPh₃ To stabilize the palladium catalyst.
Solvent Toluene, THF, DMF To dissolve reactants and facilitate the reaction.
Additive LiCl, Cu(I) salts To enhance the reaction rate. libretexts.org

| Temperature | 50-100 °C | To provide the necessary activation energy. |

Synthesis of Conjugated Organic Materials and Polymers

The Stille coupling is a key reaction in the synthesis of conjugated polymers, which are of significant interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net These materials are characterized by alternating single and double bonds, which allow for the delocalization of π-electrons.

By employing a bifunctional monomer with two tributylstannyl groups and another with two halide groups, polymerization via Stille coupling can be achieved. While specific polymerization reactions involving this compound are not documented, its vinylstannane functionality makes it a potential monofunctional monomer or an end-capping agent in polymer synthesis. If converted to a distannane derivative, it could serve as a monomer for producing polymers with the dec-5-en-5-yl unit integrated into the polymer backbone.

Incorporation of Dec-5-EN-5-YL Moieties into Bioactive Molecules and Natural Product Fragments

The Stille coupling's tolerance for a wide range of functional groups makes it an invaluable tool in the total synthesis of complex natural products and bioactive molecules. sigmaaldrich.comnih.gov Organostannane reagents are frequently used to introduce specific carbon fragments into a developing molecular structure. sigmaaldrich.com

This compound could be utilized to install the dec-5-en-5-yl moiety into a larger molecule. This structural unit, a ten-carbon chain with a central double bond, could be a key component of a synthetic target, such as a pheromone, a lipid, or a fragment of a more complex natural product. The ability to perform this coupling under mild conditions is crucial when dealing with sensitive functional groups often present in bioactive molecules.

Catalytic and Reagent Development Roles of Organotin Compounds

Beyond their direct role as coupling partners, organotin compounds have a broader impact on organic synthesis through their use in catalysis and as platforms for the development of new reagents.

Organotin Compounds as Catalysts in Diverse Organic Transformations

Certain organotin compounds, particularly di- and mono-organotin derivatives, function as Lewis acid catalysts in a variety of organic reactions. researchgate.net Their catalytic activity stems from the ability of the tin atom to accept electron density. Common applications include:

Esterification and Transesterification: Organotin compounds can catalyze the formation of esters from carboxylic acids and alcohols, or the exchange of alkoxy groups in esters.

Polyurethane Formation: Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are widely used as catalysts in the production of polyurethanes from isocyanates and diols. researchgate.netwikipedia.org

Silicone Curing: They also find application in the room-temperature vulcanization of silicones. wikipedia.org

While triorganostannanes like this compound are less commonly employed as catalysts themselves, the broader class of organotin compounds demonstrates significant catalytic utility.

Table 2: Catalytic Applications of Organotin Compounds

Reaction Type of Organotin Catalyst Example Catalyst
Polyurethane Formation Diorganotin Carboxylate Dibutyltin dilaurate
Esterification Diorganotin Oxide Dibutyltin oxide

Development of Novel Organostannane Reagents for Enhanced Reactivity and Selectivity

The field of organometallic chemistry is continually evolving, with ongoing research focused on the development of new reagents with improved properties. The synthesis of novel organostannanes allows for the fine-tuning of reactivity and selectivity in cross-coupling reactions. For instance, the development of stannanes with more elaborate and functionalized organic groups provides access to a wider range of synthetic building blocks. semanticscholar.org

The synthesis of this compound itself is an example of reagent development, providing a specific ten-carbon vinylstannane for synthetic chemists. Further research could focus on creating derivatives of this compound to modulate its reactivity or to introduce additional functional groups, thereby expanding its utility in organic synthesis.

Generation and Synthetic Utility of Stannyl (B1234572) Anions (e.g., Stannylpotassium)

Stannyl anions are powerful nucleophiles in the toolbox of organic synthesis, enabling the formation of carbon-tin and heteroatom-tin bonds. These organometallic reagents, typically represented as R₃Sn-M (where M is a metal), are crucial for creating a wide array of organostannanes, which are themselves versatile intermediates for further transformations. rsc.org While stannyllithium (R₃Sn-Li) and stannylsodium (R₃Sn-Na) have been extensively studied and applied, the synthetic potential of their heavier alkali metal counterparts, such as stannylpotassium (R₃Sn-K), has been comparatively underexplored despite their anticipated higher reactivity. rsc.orgrsc.org Recent advancements have provided more convenient and practical methods for generating these highly reactive species, unlocking their utility for challenging synthetic problems. rsc.org

Generation of Stannylpotassium

A novel and highly efficient method for the generation of stannylpotassium (Sn-K) reagents involves the simple combination of readily available (triorganosilyl)stannanes with potassium t-butoxide (t-BuOK). rsc.orgrsc.org This approach represents a significant improvement over traditional methods, which often require harsh conditions or less accessible starting materials.

The reaction is proposed to proceed via a nucleophilic attack of the t-butoxide ion on the silicon center of the silylstannane. This cleavage of the silicon-tin bond generates the desired stannylpotassium species and a silyl (B83357) ether byproduct. rsc.org The process is typically rapid and can be performed in situ for immediate use in subsequent reactions.

Key Features of Stannylpotassium Generation:

Mild Conditions: The use of t-BuOK allows for the generation of stannyl anions under relatively mild conditions.

Accessible Precursors: (Triorganosilyl)stannanes are stable, easy to handle, and readily prepared starting materials. rsc.org

High Efficiency: The reaction often proceeds to high conversion, providing the stannylpotassium reagent in good yield. rsc.org

For instance, the treatment of (dimethylphenylsilyl)trimethylstannane with t-BuOK in the presence of 18-crown-6 (B118740) smoothly yields Me₃Sn-K in 90% yield, as confirmed by NMR spectroscopy. rsc.org

Synthetic Utility and Reactivity

The primary synthetic application of these in situ-generated stannylpotassium reagents is the stannylative substitution of aryl halides. rsc.org This transformation provides a direct and transition-metal-free route to synthesize various arylstannanes, which are valuable building blocks in cross-coupling reactions like the Stille coupling. rsc.org

This heightened reactivity allows for the efficient stannylation of sterically hindered substrates that react poorly with stannyllithium reagents. For example, bulky aryl iodides such as those bearing mesityl, 2,4,6-triisopropylphenyl, and m-terphenyl (B1677559) groups undergo smooth conversion to the corresponding arylstannanes in good yields using stannylpotassium. rsc.org

Table 1: Reactivity Comparison in the Stannylation of a Bulky Aryl Iodide

Stannyl ReagentSubstrateProduct Yield
Bu₃Sn-K2,4,6-triisopropylphenyl iodideGood Yield
Bu₃Sn-Li2,4,6-triisopropylphenyl iodide27%

Data sourced from recent research findings highlighting the superior reactivity of stannylpotassium. rsc.org

The mechanistic pathway for this stannylation is believed to be an ionic process. It likely involves a halogen-metal exchange between the stannylpotassium reagent and the aryl halide to generate a highly reactive aryl anion intermediate. This intermediate then undergoes nucleophilic coupling to furnish the final arylstannane product. rsc.orgrsc.org Mechanistic experiments have largely ruled out alternative pathways, such as single-electron transfer (SET) or radical nucleophilic aromatic substitution (SRN1). rsc.org

The development of practical methods for generating highly nucleophilic stannylpotassium reagents has expanded the capabilities of organotin chemistry, providing a powerful tool for the synthesis of complex organostannanes under mild, transition-metal-free conditions. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds. For Tributyl(dec-5-en-5-yl)stannane, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR would provide a comprehensive picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and coupling patterns (which reveal adjacent protons). The expected signals would correspond to the protons of the tributyl groups and the dec-5-en-5-yl chain. The chemical shifts would be influenced by the proximity of the electronegative tin atom and the double bond.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbons would be characteristic of their hybridization (sp³, sp²) and their position relative to the tin atom and the double bond.

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) for Tin Environment Elucidation

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the environment around the tin nucleus. huji.ac.il Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly used due to its favorable sensitivity and spin of 1/2, which results in sharp signals. huji.ac.il The chemical shift of the ¹¹⁹Sn nucleus in this compound would provide valuable information about the coordination number and geometry of the tin atom, as well as the nature of the organic groups attached to it. The chemical shift range for tin compounds is vast, allowing for sensitive discrimination of different tin environments. huji.ac.il

Nuclear Overhauser Effect (n.O.e.) Difference Spectroscopy for Stereochemical Assignment

Nuclear Overhauser Effect (n.O.e.) difference spectroscopy would be instrumental in determining the stereochemistry around the double bond in the dec-5-en-5-yl moiety (i.e., whether it is the E or Z isomer). This technique relies on the through-space interaction between protons that are in close proximity. By irradiating specific protons, an enhancement of the signal of nearby protons can be observed, providing information about the spatial arrangement of atoms in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be used to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show absorption bands corresponding to:

C-H stretching and bending vibrations of the alkyl chains.

C=C stretching vibration of the alkene group in the decenyl chain.

Sn-C stretching vibrations, which typically appear in the lower frequency region of the spectrum.

Theoretical and Computational Investigations

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the structure and properties of organometallic compounds. nih.govscirp.org For a molecule like Tributyl(dec-5-en-5-yl)stannane, DFT calculations, often employing hybrid functionals such as B3LYP with appropriate basis sets like 6-311++G(d,p), can provide significant insights. nih.govnih.gov

Geometry Optimization and Conformational Analysis of this compound

The initial step in a computational study involves geometry optimization, where the molecule's most stable three-dimensional arrangement (its minimum energy conformation) is determined. nih.gov For this compound, this process would involve calculating the forces on each atom and adjusting their positions until the net force is negligible, resulting in a stable structure. The accuracy of such optimizations is well-established, with methods like the ωB97XD functional showing excellent performance in reproducing the structures of transition metal compounds. rsc.org

Conformational analysis is particularly crucial for a molecule with flexible alkyl chains like the butyl and decenyl groups. This analysis involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them. Techniques such as Monte Carlo multiple-minimum searches have been pioneered for such analyses, especially in complex and flexible molecules. wikipedia.org The presence of the double bond in the decenyl chain introduces E and Z isomerism, which would be a key aspect of the conformational analysis. The optimized geometries would provide precise data on bond lengths (e.g., C-Sn, C=C, C-C) and bond angles, which are fundamental to understanding the molecule's steric and electronic properties. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Vinylstannane Analogue

ParameterBond Length (Å)Bond Angle (°)
Sn-C(vinyl)2.150C(vinyl)-Sn-C(butyl)
C=C1.345C(butyl)-Sn-C(butyl)
Sn-C(butyl)2.170Sn-C(vinyl)-C

Note: The data in this table is illustrative and based on typical values for vinyltributylstannane derivatives calculated at the DFT level. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (HOMO/LUMO Energy Levels)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. scirp.org A smaller gap generally suggests higher reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the carbon-carbon double bond of the decenyl group, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is likely to be associated with the organotin moiety, particularly involving antibonding orbitals of the C-Sn bonds. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution. nih.govresearchgate.net

Table 2: Calculated Frontier Orbital Energies for an Analogous Vinylstannane

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-0.2
HOMO-LUMO Gap5.6

Note: This data is representative of DFT calculations on similar organotin compounds and serves for illustrative purposes. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption Profiles)

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net By calculating the energies of electronic transitions from occupied to unoccupied orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.netresearchgate.net For this compound, the principal electronic transition responsible for UV absorption would likely be a π → π* transition centered on the C=C double bond. researchgate.net The specific absorption profile can be influenced by the substitution pattern and the conformation of the molecule. Computational methods can simulate the spectrum, providing valuable data for comparison with experimental measurements. nih.govrsc.org

Computational Modeling of Reaction Mechanisms and Kinetics

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states. uwindsor.ca

Transition State Characterization and Reaction Energy Profiles

Vinylstannanes like this compound are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.orglibretexts.org Computational modeling can map out the entire catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

A crucial aspect of this modeling is the characterization of transition states—the highest energy points along the reaction coordinate. nih.govrsc.org By locating and analyzing the structure and energy of transition states, chemists can understand the factors that control the reaction rate and selectivity. cuny.edu For instance, in the protodestannylation of a vinylstannane (an electrophilic substitution), the transition state involves the interaction of a proton with the π-electrons of the double bond, leading to the development of positive charge on the adjacent carbon, which is stabilized by the stannyl (B1234572) group. cuny.edu Reaction energy profiles, which plot the energy of the system as it progresses from reactants to products through transition states, can be constructed to visualize the thermodynamics and kinetics of the reaction. uwindsor.ca

Population Analysis (e.g., Atoms in Molecules - AIM) for Bonding Characterization

The nature of the chemical bonds within this compound, particularly the carbon-tin (C-Sn) bond, can be investigated using population analysis methods. The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful technique for this purpose. wikipedia.orgarxiv.orguni-rostock.de AIM analysis partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and interatomic interactions. researchgate.netcomporgchem.com

By analyzing the electron density at the bond critical point (BCP) between the tin and carbon atoms, one can gain insight into the nature of the C-Sn bond—whether it is predominantly covalent or has significant ionic character. The Laplacian of the electron density at the BCP can further distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net This analysis provides a rigorous, physically grounded description of the bonding that governs the molecule's structure and reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

A thorough review of scientific literature indicates a notable absence of published research specifically employing Time-Dependent Density Functional Theory (TD-DFT) to investigate the excited state properties of this compound.

TD-DFT is a powerful computational method for studying the electronic absorption spectra and other excited-state properties of molecules. researchgate.netrsc.orgcore.ac.uk It provides insights into vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are fundamental to understanding the photophysical behavior of a compound. researchgate.netrsc.org While TD-DFT has been successfully applied to a vast array of organic and organometallic systems, including other organotin compounds, specific findings for this compound are not available in current scientific databases. researchgate.netsemanticscholar.org

As a result, no detailed research findings or corresponding data tables for the excited state properties of this compound can be presented. The generation of such data would necessitate dedicated computational chemistry research on this particular molecule.

Future Research Trajectories and Emerging Paradigms

Development of Sustainable and Environmentally Benign Synthetic Protocols for Tributyl(dec-5-en-5-yl)stannane

The synthesis of organotin compounds, including vinylstannanes like this compound, has traditionally relied on methods that are effective but may not align with the modern principles of green chemistry. Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic protocols.

A key area of development is the pursuit of atom-economical reactions . rsc.orgrsc.org Traditional methods for preparing organostannanes, such as the reaction of a Grignard reagent with a tin halide, generate stoichiometric amounts of magnesium salts as byproducts. figshare.com A more atom-economical approach for the synthesis of vinylstannanes is the hydrostannylation of alkynes , which involves the addition of a tin hydride across a carbon-carbon triple bond. stanford.edu For this compound, this would entail the hydrostannylation of dec-5-yne with tributyltin hydride. This method, in principle, incorporates all atoms from the reactants into the final product.

Synthetic StrategyGreen Chemistry PrinciplePotential Advantage for this compound Synthesis
Catalytic HydrostannylationAtom Economy, CatalysisReduces waste, lowers energy requirements.
Use of Green SolventsSafer Solvents & AuxiliariesMinimizes environmental pollution and health hazards.
Renewable FeedstocksUse of Renewable FeedstocksPotential for sourcing starting materials from biological sources.

Exploration of Novel Catalytic Systems for Enhancing Reactivity and Selectivity of Stannane (B1208499) Reactions

The utility of this compound in organic synthesis is intrinsically linked to the catalytic systems that can activate its carbon-tin bond. The Stille cross-coupling reaction is a primary application for vinylstannanes, and future research will focus on developing novel catalytic systems to enhance its reactivity and selectivity. rsc.org

Palladium-based catalysts have been the workhorse for Stille couplings. rsc.org However, research is continuously advancing to design more efficient and robust catalysts. This includes the development of ligands with specific steric and electronic properties to control the catalytic cycle. For instance, bulky phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) have been shown to improve catalyst performance in cross-coupling reactions. arxiv.org The application of such advanced ligands to reactions involving this compound could lead to higher yields, lower catalyst loadings, and broader substrate scope.

Beyond palladium, the exploration of catalysts based on more earth-abundant and less toxic metals is a significant trend. analchemres.org Nickel, copper, and iron complexes are being investigated as potential alternatives for cross-coupling reactions. analchemres.org Developing catalytic systems for this compound based on these metals would be a major step towards more sustainable chemical synthesis.

Another avenue of exploration is the use of bimetallic catalysis , where the synergistic effect of two different metals can enhance reaction rates and selectivities. For example, the addition of copper(I) salts has been shown to accelerate Stille reactions. rsc.org Investigating such effects in the context of this compound could unlock new reactivity patterns.

Catalyst SystemKey AdvantagePotential Impact on this compound Reactions
Advanced Pd-Ligand ComplexesHigh efficiency and selectivityImproved yields and broader applicability in complex syntheses.
Earth-Abundant Metal CatalystsSustainability and cost-effectivenessGreener and more economical cross-coupling reactions.
Bimetallic CatalysisEnhanced reactivity and selectivityAccess to novel reaction pathways and improved performance.

Expansion of Synthetic Applications into Underexplored Chemical Spaces

While the Stille coupling is the most prominent application of vinylstannanes, future research will aim to expand the synthetic utility of this compound into less explored areas of chemical reactivity. The unique structure of this compound, with a symmetrically substituted double bond, offers opportunities for stereoselective transformations.

One area of potential is the use of this compound in the synthesis of complex natural products and bioactive molecules . stanford.eduresearchgate.netnih.gov The vinylstannane moiety can serve as a linchpin for constructing intricate carbon skeletons through carefully orchestrated cross-coupling reactions. researchgate.net The stereochemistry of the double bond in this compound could be strategically employed to control the geometry of the final product.

Furthermore, exploring novel reaction pathways beyond traditional cross-coupling is a key research direction. This could include investigating its participation in radical reactions, electrophilic additions to the double bond, or transmetalation to other metals to generate different organometallic reagents with unique reactivity profiles. The development of methods for the stereoselective synthesis of vinylstannanes from aldehydes and ketones also opens up avenues for creating a diverse range of stannane reagents for various applications. researchgate.net

The versatility of vinylstannanes is demonstrated by their use in the synthesis of various heterocyclic compounds, conjugated dienes, and polyenes. researchgate.net Applying these methodologies to this compound could lead to the efficient construction of a wide array of valuable organic molecules.

Advanced Spectroscopic and In Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques and in situ monitoring are powerful tools for achieving this.

In situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for the real-time observation of reacting species, providing invaluable information about reaction kinetics, intermediates, and catalyst behavior. researchgate.netwiley.com Applying in situ NMR to the synthesis or reactions of this compound could help elucidate the precise steps of the catalytic cycle and identify potential side reactions.

Operando spectroscopy , which involves characterizing a catalyst under actual reaction conditions, is another powerful approach. nih.govtue.nl Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy can provide insights into the interaction of reactants with the catalyst surface and the formation of transient species. mt.comresearchgate.netunito.it

Mass spectrometry (MS) is an extremely sensitive technique for detecting and identifying reaction intermediates, even at very low concentrations. nih.gov Electrospray ionization mass spectrometry (ESI-MS) can be used to directly analyze reaction mixtures and provide evidence for the formation of key catalytic species. nih.gov Combining these advanced analytical methods will be instrumental in building a comprehensive picture of the reactivity of this compound.

TechniqueInformation GainedRelevance to this compound Research
In situ NMR SpectroscopyReaction kinetics, intermediates, catalyst speciationMechanistic understanding and optimization of synthetic protocols. researchgate.netwiley.com
Operando FTIR SpectroscopySurface interactions, transient speciesElucidation of catalyst-substrate interactions and reaction pathways. nih.govtue.nlunito.it
Mass SpectrometryIdentification of low-concentration intermediatesConfirmation of proposed mechanistic steps and discovery of new species. nih.gov

Integration of Data Science and Machine Learning for Predictive Organotin Chemistry

The fields of data science and machine learning are poised to revolutionize chemical research, including organometallic and organotin chemistry. rsc.orgrsc.org By leveraging large datasets and sophisticated algorithms, it is becoming possible to predict reaction outcomes, optimize reaction conditions, and even design new catalysts.

For a compound like this compound, where experimental data is scarce, machine learning models could be trained on existing data from similar vinylstannane reactions to predict its reactivity in various cross-coupling scenarios. researchgate.netnih.govprinceton.edu These models can help prioritize experiments and accelerate the discovery of optimal reaction conditions.

Computational chemistry , particularly Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the stability and reactivity of intermediates and transition states. figshare.comnumberanalytics.comnih.gov Combining computational modeling with experimental data can provide a powerful synergistic approach to understanding and predicting the behavior of this compound.

Furthermore, the development of comprehensive chemical databases that include information on organotin compounds can facilitate the application of data-driven approaches. acs.org As more data on the synthesis and reactivity of organostannanes becomes available, machine learning models will become increasingly accurate and predictive, guiding the future exploration of compounds like this compound. acs.orgnih.govnih.gov

Data-Driven ApproachApplicationPotential Benefit for this compound
Machine Learning ModelsPredicting reaction yields and selectivityEfficiently screen potential reaction conditions and guide experimental design. researchgate.netnih.govprinceton.edu
Computational Chemistry (DFT)Modeling reaction mechanisms and energeticsGain fundamental insights into reactivity and catalyst performance. figshare.comnumberanalytics.comnih.gov
Chemical Databases & InformaticsData mining and trend analysisIdentify new research directions and predict properties of unexplored compounds. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tributyl(dec-5-en-5-yl)stannane in laboratory settings?

  • Methodological Answer : Synthesis typically involves transmetallation or nucleophilic substitution using tributyltin precursors. Key steps include:

  • Selecting high-purity tributyltin chloride or oxide as starting materials.
  • Optimizing reaction conditions (e.g., anhydrous solvents like THF or ether, inert atmosphere, and temperatures between 0–25°C).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or vacuum distillation to isolate the product .
    • Validation : Confirm purity using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy for structural verification .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm alkene geometry and tin-carbon bonding. 119Sn^{119}\text{Sn} NMR can verify tin coordination .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and isotopic patterns specific to organotin compounds.
  • Elemental Analysis : Quantify tin content via inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats) to avoid dermal/organ exposure.
  • Store in airtight, light-resistant containers under nitrogen to prevent hydrolysis/oxidation.
  • Dispose of waste via certified hazardous waste protocols due to tin’s environmental toxicity .

Q. How can researchers identify gaps in existing literature on this compound?

  • Methodological Answer :

  • Conduct systematic reviews using databases like SciFinder or Reaxys, filtering for "contradictory results," "unresolved mechanisms," or "limited data" in cross-coupling or catalytic applications.
  • Prioritize studies with incomplete mechanistic explanations or non-reproducible results .

Advanced Research Questions

Q. What experimental design considerations are essential when investigating this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Control Variables : Fix catalyst loading, solvent polarity, and temperature while varying substrate electronic/steric properties.
  • Statistical Design : Use factorial design (e.g., ANOVA) to assess interaction effects between variables .
  • Mechanistic Probes : Include radical traps (TEMPO) or isotopic labeling to distinguish between radical vs. polar pathways .

Q. How should researchers address contradictory results in catalytic applications of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under identical conditions, ensuring reagent purity and anhydrous setups.
  • Data Triangulation : Compare results across multiple analytical techniques (e.g., GC-MS, 119Sn^{119}\text{Sn} NMR) to confirm product identity.
  • Power Analysis : Use statistical software (e.g., R, Prism) to determine if sample sizes are sufficient to detect effect sizes .

Q. What advanced spectroscopic techniques are required to study the decomposition pathways of this compound?

  • Methodological Answer :

  • In Situ Monitoring : Employ real-time Fourier-transform infrared (FTIR) spectroscopy to track Sn-C bond cleavage.
  • X-ray Absorption Spectroscopy (XAS) : Analyze tin oxidation states during thermal or photolytic degradation.
  • Computational Modeling : Pair experimental data with DFT calculations to map energy barriers for decomposition steps .

Data Presentation Guidelines

  • Tables : Include reaction yields, spectroscopic data (e.g., NMR shifts), and statistical parameters (p-values, confidence intervals).
  • Figures : Use chromatograms, spectra, or reaction coordinate diagrams to visualize mechanisms.
  • Ethical Reporting : Disclose all raw data and negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.